molecular formula C21H19N5O4 B11020229 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11020229
M. Wt: 405.4 g/mol
InChI Key: BLCRDIMDDSQCGF-UHFFFAOYSA-N
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Description

N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a heterocyclic compound featuring a quinazolinone core fused with a phthalazinone moiety. The quinazolinone scaffold is known for its pharmacological relevance, including kinase inhibition and anticancer activity .

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C21H19N5O4/c1-30-9-8-25-13-22-18-7-6-15(10-17(18)20(25)28)24-19(27)12-26-21(29)16-5-3-2-4-14(16)11-23-26/h2-7,10-11,13H,8-9,12H2,1H3,(H,24,27)

InChI Key

BLCRDIMDDSQCGF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . This reaction can be modified using different catalysts and conditions to optimize the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry approaches to minimize environmental impact. For example, the use of deep eutectic solvents (DES) and microwave-induced synthesis has been reported for similar compounds . These methods offer advantages such as reduced reaction times and lower energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group may yield a carboxylic acid derivative, while reduction of the quinazolinone ring may yield a dihydroquinazoline derivative.

Scientific Research Applications

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of quinazolinone derivatives modified with thio/sulfanyl or acetamide groups. Below is a comparative analysis with structurally related analogs:

Key Observations:

Core Modifications: The target compound uniquely combines quinazolinone and phthalazinone rings, unlike AJ5d (quinazolinone + thioacetamide) or triazole-based analogs . This dual-heterocyclic system may enhance π-π stacking interactions in biological targets.

Substituent Effects :

  • The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to halogenated phenyl groups (e.g., 4-chlorophenyl in AJ5d) .
  • Thio/sulfanyl groups in analogs () may confer higher reactivity or redox activity, whereas the acetamide linkage in the target compound provides metabolic stability .

Synthetic Challenges: The target compound’s synthesis would require multi-step coupling of quinazolinone and phthalazinone precursors, contrasting with simpler thioacetamide formations in AJ5d .

Biological Activity

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from diverse sources to provide a comprehensive overview.

Structural Characteristics

The compound features a quinazoline moiety linked to a phthalazine ring , which contributes to its unique chemical properties. Its molecular formula is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, with a molecular weight of approximately 366.42 g/mol. The presence of various functional groups enhances its reactivity and potential pharmacological applications.

PropertyValue
Molecular FormulaC20H22N4O3C_{20}H_{22}N_{4}O_{3}
Molecular Weight366.42 g/mol
Structural FeaturesQuinazoline and Phthalazine rings

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. The optimization of these synthetic routes is crucial for enhancing yield and purity.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including:

1. Antitumor Activity
Studies have shown that derivatives of quinazoline compounds often possess significant antitumor properties. For instance, related compounds have been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential therapeutic applications in oncology .

2. Antiviral Properties
The compound has also been investigated for its antiviral potential. Similar quinazoline derivatives have been reported to inhibit viral replication, making them candidates for further development as antiviral agents .

3. Enzyme Inhibition
The mechanism of action involves the inhibition of specific enzymes that play critical roles in cellular processes. For example, some studies suggest that quinazoline derivatives can act as inhibitors of enzymes involved in DNA replication and protein synthesis.

Case Studies

Several studies highlight the biological activity of quinazoline derivatives:

  • Antitumor Evaluation : A study published in the European Journal of Medicinal Chemistry evaluated various substituted quinazolinones against human cancer cell lines (K562 and MCF7). The findings indicated significant cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .
  • Antiviral Studies : Research conducted by Selvam et al. demonstrated that certain quinazoline derivatives exhibit antiviral activities against respiratory viruses, suggesting a potential role in treating viral infections .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. These studies often involve binding affinity assays and structural analysis to determine how the compound fits into enzyme active sites or receptor binding domains.

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